

# An In-depth Technical Guide to the Glycyrrhizin Biosynthesis Pathway in Glycyrrhiza Species

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## Compound of Interest

Compound Name: Glycyrrhizin

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## Introduction

**Glycyrrhizin**, a triterpenoid saponin, is the primary active compound found in the roots and stolons of licorice plants (*Glycyrrhiza* species). It is renowned for its intense sweetness, approximately 50 times that of sucrose, and its wide range of pharmacological properties, including anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects.<sup>[1]</sup> These attributes have led to its extensive use in the food, cosmetic, and pharmaceutical industries. The growing global demand for **glycyrrhizin** necessitates a thorough understanding of its biosynthetic pathway to enable sustainable production methods, such as metabolic engineering in plants or microbial systems.

This technical guide provides a comprehensive overview of the core **glycyrrhizin** biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and related workflows to serve as a resource for researchers in natural product chemistry, plant biology, and drug development.

## The Glycyrrhizin Biosynthesis Pathway

The biosynthesis of **glycyrrhizin** is a multi-step process that begins with the cyclization of a common triterpene precursor, 2,3-oxidosqualene. The pathway can be broadly divided into three main stages: (1) formation of the  $\beta$ -amyrin backbone, (2) a series of oxidative

modifications to the backbone by cytochrome P450 monooxygenases, and (3) two sequential glycosylation steps catalyzed by UDP-dependent glycosyltransferases.[2][3]

## Stage 1: Triterpene Backbone Formation

The pathway initiates in the cytoplasm with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor derived from the mevalonate (MVA) pathway.[3]

- Enzyme:  $\beta$ -amyrin synthase (bAS)
- Reaction: bAS catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene,  $\beta$ -amyrin. This is a crucial branch point, directing the metabolic flux away from the synthesis of sterols (like cycloartenol) and towards triterpenoid saponins.[2][4]

## Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the  $\beta$ -amyrin skeleton, a series of regio- and stereospecific oxidation reactions occur. These reactions are catalyzed by two key cytochrome P450 (CYP) enzymes, which are typically localized to the endoplasmic reticulum.

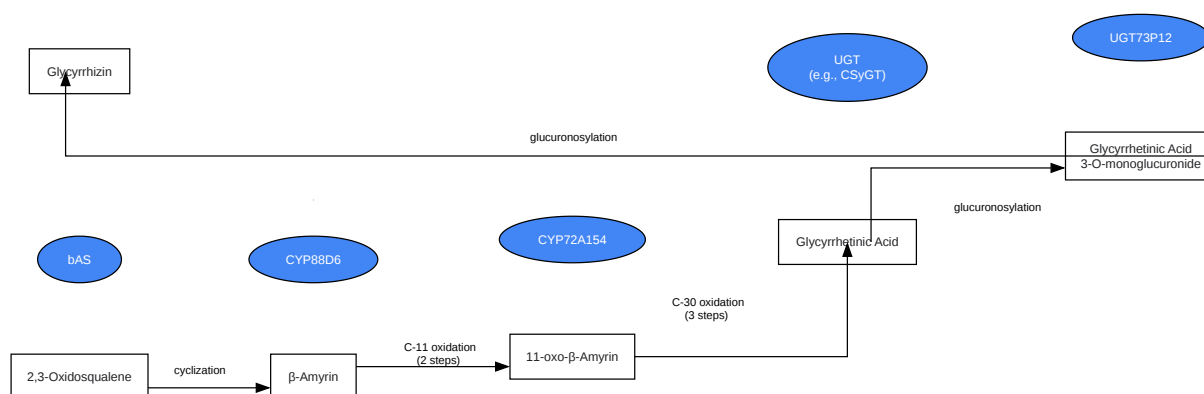
- C-11 Oxidation:
  - Enzyme:  $\beta$ -amyrin 11-oxidase (encoded by the CYP88D6 gene).[1][5]
  - Reaction: CYP88D6 catalyzes a sequential two-step oxidation at the C-11 position of  $\beta$ -amyrin. The first oxidation yields 11 $\alpha$ -hydroxy- $\beta$ -amyrin, which is then further oxidized by the same enzyme to produce 11-oxo- $\beta$ -amyrin.[1][6] This enzyme plays a pivotal role in the pathway.[7][8]
- C-30 Oxidation:
  - Enzyme: 11-oxo- $\beta$ -amyrin 30-oxidase (encoded by the CYP72A154 gene).[2][3]
  - Reaction: CYP72A154 catalyzes three sequential oxidation steps at the C-30 position of 11-oxo- $\beta$ -amyrin. This process converts the methyl group at C-30 into a carboxylic acid group, ultimately forming glycyrrhetic acid, the aglycone of **glycyrrhizin**. [2][6]

## Stage 3: Glucuronosylation by UGTs

The final steps in **glycyrrhizin** biosynthesis involve the attachment of two glucuronic acid moieties to the C-3 hydroxyl group of glycyrrhetic acid. This glycosylation is critical for the compound's sweetness and solubility.[9]

- Enzymes: UDP-dependent glycosyltransferases (UGTs), specifically UDP-glucuronosyltransferases (UGATs).
- Reactions:
  - A UGT (such as CSyGT) catalyzes the transfer of the first glucuronic acid molecule from UDP-glucuronic acid (UDPGA) to the C-3 hydroxyl group of glycyrrhetic acid, forming glycyrrhetic acid 3-O-monoglucuronide.[6]
  - A second UGT, UGT73P12, then catalyzes the attachment of a second glucuronic acid molecule to the first, completing the synthesis of **glycyrrhizin**. [10][11] A unique enzyme from *G. uralensis*, GuUGAT, has been identified that can catalyze both glucuronosylation steps continuously.[9]

## Visualization of the Biosynthesis Pathway



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Caption: The core biosynthetic pathway of **glycyrrhizin** from 2,3-oxidosqualene.

## Quantitative Data

The concentration of **glycyrrhizin** and the expression of its biosynthetic genes can vary significantly depending on the species, tissue, age of the plant, and environmental conditions.

**Table 1: Glycyrrhizin Content in Glycyrrhiza Species**

Species	Plant Part	Glycyrrhizin Content (% dry weight)	Reference
Glycyrrhiza uralensis	Taproots (5-year-old)	0.46 - 4.67 (Average: 2.11)	<a href="#">[12]</a> <a href="#">[13]</a>
Glycyrrhiza glabra	Roots (<1 cm diameter)	1.25 - 3.41	<a href="#">[14]</a> <a href="#">[15]</a>
Glycyrrhiza glabra	Roots (1-2 cm diameter)	1.51 - 3.42	<a href="#">[14]</a>
Glycyrrhiza glabra	Various Iranian populations	1.36 - 3.40 (Average)	<a href="#">[15]</a> <a href="#">[16]</a>

**Table 2: Gene Expression Modulation by Phytohormones in G. glabra**

Gene	Phytohormone	Maximum Fold Up-regulation	Reference
$\beta$ -amyrin synthase	Naphthalene acetic acid (NAA)	~1.3	[17]
$\beta$ -amyrin synthase	Gibberellic acid (GA <sub>3</sub> )	~10.0	[17]
$\beta$ -amyrin synthase	Absciscic acid (ABA)	~7.7	[17]
$\beta$ -amyrin-11-oxidase	Naphthalene acetic acid (NAA)	~14.0	[17]
11-oxo- $\beta$ -amyrin 30-oxidase	Naphthalene acetic acid (NAA)	~1.5	[17]

## Experimental Protocols

This section details methodologies for key experiments used in the study of the **glycyrrhizin** biosynthesis pathway.

### Protocol: In Vitro Cytochrome P450 Enzyme Activity Assay

This protocol is adapted from studies characterizing CYP88D6 and CYP72A154.[1][2] It is used to determine the function of P450 enzymes by reacting them with potential substrates in a reconstituted system.

- Objective: To functionally characterize candidate P450 enzymes by assaying their activity against potential triterpene substrates.
- Materials and Reagents:
  - Microsomes from insect cells (e.g., *Spodoptera frugiperda* Sf9) expressing the candidate P450.
  - Purified NADPH-P450 reductase.
  - Substrates (e.g.,  $\beta$ -amyrin, 11-oxo- $\beta$ -amyrin) dissolved in a suitable solvent.

- 50 mM Potassium phosphate buffer (pH 7.25).
- 1 mM NADPH.
- Ethyl acetate.
- Trimethylsilylating agent (e.g., BSTFA).
- Procedure:
  - Prepare a total reaction volume of 500  $\mu$ L in a microcentrifuge tube.
  - Combine 100  $\mu$ g of microsomal protein, 0.1 U/mL NADPH-P450 reductase, and 20  $\mu$ M of the substrate in the potassium phosphate buffer.
  - Initiate the reaction by adding 1 mM NADPH.
  - Incubate the mixture for 2 hours at 30°C with gentle shaking.
  - Stop the reaction and extract the products by adding 0.5 volumes of ethyl acetate and vortexing. Repeat the extraction three times.
  - Pool the organic phases and evaporate to dryness under a stream of nitrogen.
  - Derivatize the dried residue by adding a trimethylsilylating agent and heating as required.
  - Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[2]</sup>

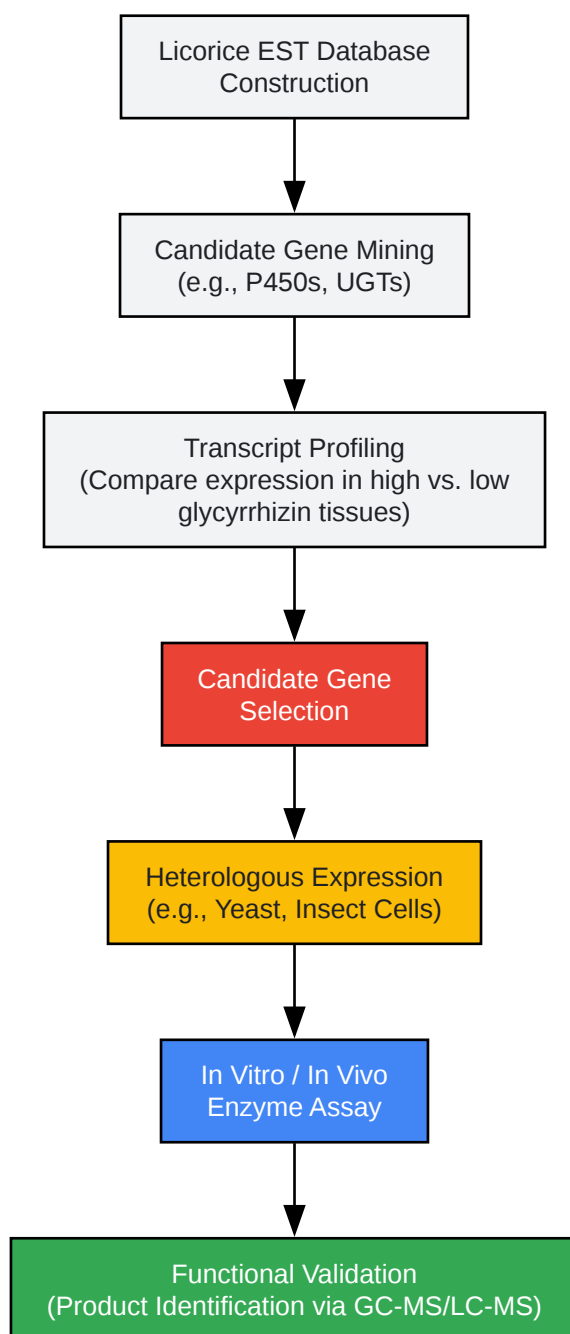
## Protocol: Quantification of Glycyrrhizin by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on several sources for the routine analysis and quantification of **glycyrrhizin** in plant extracts or herbal preparations.<sup>[18][19][20]</sup>

- Objective: To quantify the amount of **glycyrrhizin** in a sample.
- Materials and Reagents:
  - Dried, powdered plant material or liquid herbal formulation.

- Methanol (HPLC grade).
- Acetonitrile (HPLC grade).
- Phosphate buffer (e.g., 5.3 mM) or 0.5 mM ammonium acetate buffer (for LC-MS).[\[18\]](#)
- **Glycyrrhizin** standard.
- Reverse-phase C18 column (e.g., 125 mm × 4.0 mm, 5 μm).[\[18\]](#)[\[20\]](#)
- Procedure:
  - Sample Preparation (Solid): Extract a known weight (e.g., 10 g) of powdered licorice with methanol (e.g., 4 × 70 mL) until exhaustion. Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of methanol.[\[21\]](#)
  - Standard Preparation: Prepare a stock solution of **glycyrrhizin** standard (e.g., 620 μg/mL) in hot water or methanol. Create a series of dilutions to generate a calibration curve (e.g., 12.4 to 124 μg/mL).[\[18\]](#)
  - Chromatographic Conditions:
    - Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v).[\[18\]](#)[\[20\]](#)
    - Flow Rate: 1.0 mL/min.
    - Column: C18 reverse-phase column.
    - Detection: UV detector set at 252 nm.[\[18\]](#)[\[20\]](#)
  - Analysis: Inject the prepared samples and standards into the HPLC system.
  - Quantification: Identify the **glycyrrhizin** peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration based on the peak area and the standard calibration curve.

## Visualization of Experimental Workflow: Gene Discovery



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Caption: A typical workflow for identifying biosynthetic genes.

## Regulation of Glycyrrhizin Biosynthesis

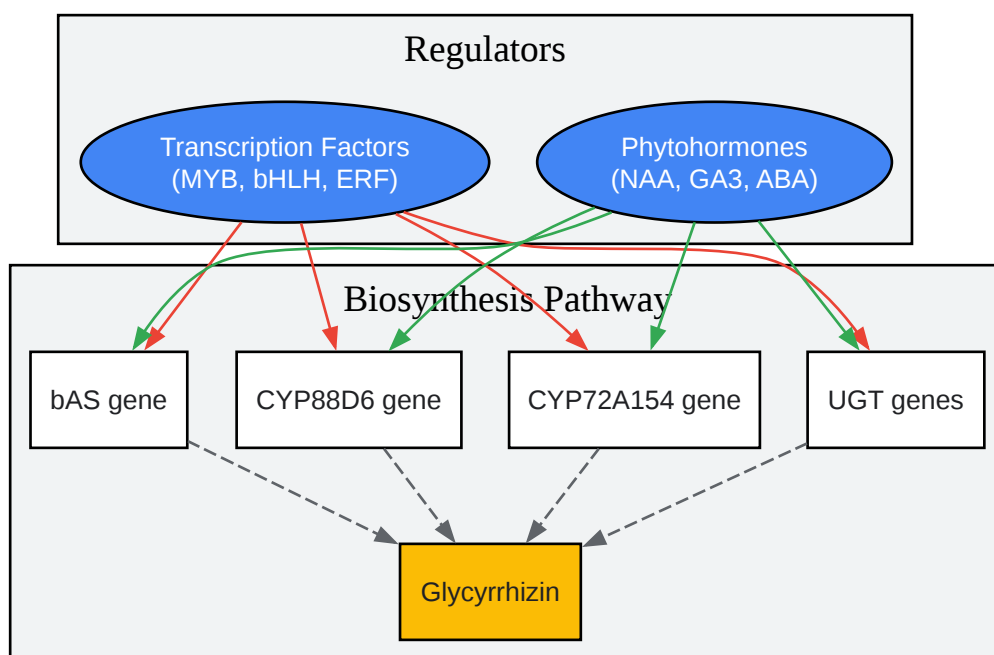
The production of **glycyrrhizin** is tightly regulated at the transcriptional level. The expression of biosynthetic genes is often tissue-specific, primarily occurring in the roots and stolons where



**glycyrrhizin** accumulates.[1][5]

- **Transcriptional Regulation:** Several families of transcription factors are implicated in regulating the pathway, including MYB, bHLH, and ERF.[22] These transcription factors can bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their expression.
- **Phytohormonal Influence:** The pathway is also modulated by phytohormones. Studies have shown that applying naphthalene acetic acid (NAA), gibberellic acid (GA<sub>3</sub>), and abscisic acid (ABA) can significantly alter the transcript levels of key biosynthetic genes like bAS and CYP88D6, suggesting a complex hormonal control network.[17] For instance, NAA was shown to cause a 14-fold up-regulation of the  $\beta$ -amyrin-11-oxidase gene.[17]

## Visualization of Regulatory Influences



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Caption: Key regulators of the **glycyrrhizin** biosynthesis pathway.

## Metabolic Engineering for Enhanced Production

The elucidation of the **glycyrrhizin** pathway has opened avenues for metabolic engineering to increase its production. Strategies include:

- **Overexpression of Key Genes:** Overexpressing rate-limiting enzymes, such as CYP88D6, in *Glycyrrhiza* hairy root cultures has been explored to boost **glycyrrhizin** accumulation.[7][8][23]
- **Blocking Competing Pathways:** Using genome editing tools like CRISPR/Cas9 to knock out genes of competing pathways can redirect metabolic flux towards **glycyrrhizin**. For example, knocking out genes involved in soyasaponin biosynthesis (e.g., CYP93E3) can increase the  $\beta$ -amyrin pool available for **glycyrrhizin** synthesis.[6][24]
- **Combined Approaches:** A combination of blocking competing pathways and overexpressing a key biosynthetic gene (e.g., CYP88D6) has been shown to synergistically increase **glycyrrhizin** production in hairy roots by up to 3-fold.[6][24]
- **Heterologous Production:** The entire pathway has been reconstituted in microorganisms like *Saccharomyces cerevisiae*, providing a potential alternative production platform, although yields are currently low.[25][26]

## Conclusion

The biosynthesis of **glycyrrhizin** is a complex, multi-enzyme pathway that is finely regulated by a network of transcription factors and phytohormones. Significant progress has been made in identifying and characterizing the core biosynthetic genes, including bAS, CYP88D6, CYP72A154, and several UGTs. This knowledge has not only deepened our understanding of plant secondary metabolism but also provided the essential tools for enhancing **glycyrrhizin** production through metabolic engineering. Future research will likely focus on elucidating the transport and storage mechanisms of **glycyrrhizin**, further unraveling the intricate regulatory networks, and optimizing heterologous production systems to meet the increasing commercial demand for this valuable natural product.

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